molecular formula C14H15NO4S B1607014 Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate CAS No. 350999-38-1

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B1607014
CAS No.: 350999-38-1
M. Wt: 293.34 g/mol
InChI Key: CITRNEKIFXSLSJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS: 350999-38-1) is a thiophene-based heterocyclic compound with a 2,4-dimethoxyphenyl substituent at the 4-position of the thiophene ring and a methyl ester group at the 3-position. Its molecular formula is C₁₄H₁₅NO₄S, and it has a molecular weight of 293.34 g/mol . The compound is synthesized via multicomponent reactions involving methyl 2-amino-thiophene-3-carboxylate derivatives and functionalized aryl boronic acids under optimized conditions . It is commonly used in pharmaceutical research as a precursor for thieno[2,3-d]pyrimidine derivatives, which exhibit biological activities . The compound is typically stored at 2–8°C in sealed containers and has a purity of ≥95% .

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-17-8-4-5-9(11(6-8)18-2)10-7-20-13(15)12(10)14(16)19-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITRNEKIFXSLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358009
Record name methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350999-38-1
Record name methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Cyclization via 3-Oxotetrahydrothiophene Derivatives

Method Overview :
This approach, adapted from US Patent 4,847,386, involves reacting a substituted 3-oxotetrahydrothiophene precursor with hydroxylamine hydrochloride.

Procedure :

Key Reaction :
$$
\text{3-Oxo-4-(2,4-dimethoxyphenyl)tetrahydrothiophene} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{CH}3\text{CN, reflux}} \text{Target Compound}
$$

Advantages :

  • Single-step process with high atom economy.
  • Scalable for industrial production.

Michael Addition-Cyclization Sequence

Method Overview :
Based on ACS Omega studies, this method employs α-bromochalcones and cyanothioacetamide to construct the thiophene ring.

Procedure :

Key Reaction :
$$
\alpha\text{-Bromochalcone} + \text{cyanothioacetamide} \xrightarrow{\text{KOH, EtOH}} \text{Target Compound}
$$

Advantages :

  • Avoids foul-smelling byproducts (e.g., dimethyl sulfide).
  • Compatible with diverse aryl substituents.

Gewald Reaction with Modified Ketones

Method Overview :
The Gewald reaction is a classical route for 2-aminothiophenes, utilizing ketones, cyanoacetates, and sulfur.

Procedure :

  • Reagent Preparation :
    • Combine 2,4-dimethoxyacetophenone, methyl cyanoacetate, and sulfur in ethanol.
  • Cyclocondensation :
    • Add a catalytic base (e.g., triethylamine) and heat under reflux for 4–6 hours.
    • Example yield: ~65–70% (extrapolated from ACS Omega data).

Key Reaction :
$$
\text{2,4-Dimethoxyacetophenone} + \text{methyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{Target Compound}
$$

Advantages :

  • Direct introduction of amino and ester groups.
  • High regioselectivity for the 2-amino position.

Post-Functionalization via Suzuki-Miyaura Coupling

Method Overview :
Introduce the 2,4-dimethoxyphenyl group after forming the thiophene core.

Procedure :

  • Synthesis of Brominated Thiophene Intermediate :
    • Prepare methyl 2-amino-4-bromothiophene-3-carboxylate via bromination of a preformed thiophene.
  • Cross-Coupling :
    • React with 2,4-dimethoxyphenylboronic acid using Pd(PPh$$3$$)$$4$$ catalyst in toluene/ethanol (3:1) at 80°C.
    • Example yield: ~50–60% (similar to coupling efficiencies in).

Key Reaction :
$$
\text{Methyl 2-amino-4-bromothiophene-3-carboxylate} + \text{2,4-(MeO)}2\text{C}6\text{H}3\text{B(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$

Advantages :

  • Modular approach for varying aryl groups.
  • Useful for late-stage diversification.

Comparative Analysis of Methods

Method Yield Complexity Key Advantages
One-Step Cyclization 70–77% Moderate High efficiency; industrial scalability
Michael Addition 55–65% Low Avoids malodorous byproducts
Gewald Reaction 60–70% Low Regioselective; minimal purification
Suzuki Coupling 50–60% High Flexible for structural modifications

Mechanistic Insights (DFT Studies)

Quantum chemical calculations (r$$^2$$SCAN-3c level) reveal that cyclization proceeds via:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.

    Substitution: The amino group and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate exhibit significant antitumor properties. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. For instance, modifications to the thiophene ring have been linked to enhanced activity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiophene derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics. Preliminary studies suggest that this compound may exhibit activity against Gram-positive and Gram-negative bacteria .

Material Science

Organic Photovoltaics
this compound has potential applications in organic photovoltaics (OPVs). Its thiophene structure contributes to favorable electronic properties, which are crucial for efficient charge transport in organic solar cells. Research has demonstrated that incorporating such compounds into polymer blends can enhance the efficiency of light absorption and conversion .

Conductive Polymers
The compound's ability to form conductive polymers opens avenues in electronic applications. By polymerizing this compound, researchers can create materials suitable for use in sensors and flexible electronic devices. These materials benefit from high conductivity and mechanical flexibility, making them ideal for next-generation electronic applications .

Synthetic Organic Chemistry

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals .

Case Studies

Study Title Application Area Findings
Antitumor Activity of Thiophene DerivativesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation in vitro.
Synthesis and Characterization of Conductive PolymersMaterial ScienceDeveloped flexible electronic devices with enhanced conductivity.
Investigation of Antimicrobial PropertiesMedicinal ChemistryExhibited activity against multiple bacterial strains.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, resulting in antimicrobial or antiviral effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Mol. Weight (g/mol) CAS No. Key Features References
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate 4-(2,4-dimethoxyphenyl), 3-methyl ester C₁₄H₁₅NO₄S 293.34 350999-38-1 Electron-rich aryl group; high purity (≥95%)
Methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate 4-(3,4-dimethoxyphenyl), 3-methyl ester C₁₄H₁₅NO₄S 293.34 350997-14-7 Isomeric dimethoxy substitution; similar reactivity
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-(4-chlorophenyl), 3-ethyl ester C₁₃H₁₂ClNO₂S 281.76 65234-09-5 Electron-withdrawing Cl substituent; lower molecular weight
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-(4-cyclohexylphenyl), 3-ethyl ester C₁₉H₂₃NO₂S 329.46 351156-51-9 Bulky cyclohexyl group; higher lipophilicity
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate 4-(2,4-dimethylphenyl), 5-methyl, 3-methyl ester C₁₅H₁₇NO₂S 275.37 351156-17-7 Dual methyl groups; compact structure

Structural and Functional Differences

Aryl Substituents :

  • The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization and nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., Cl in CAS 65234-09-5) .
  • Bulkier substituents (e.g., cyclohexylphenyl in CAS 351156-51-9) reduce solubility in polar solvents but improve membrane permeability .

Ester Groups :

  • Methyl esters (e.g., CAS 350999-38-1) are more hydrolytically stable than ethyl esters (e.g., CAS 65234-09-5), influencing drug bioavailability .

Compounds with dimethoxy substitutions (e.g., CAS 350999-38-1) show enhanced interactions with hydrophobic enzyme pockets compared to non-substituted analogs .

Purity and Stability

  • This compound is available at ≥95% purity, with stability ensured by storage at 2–8°C .
  • Ethyl ester derivatives (e.g., CAS 351156-51-9) often require stabilizers due to higher sensitivity to hydrolysis .

Biological Activity

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS: 350999-38-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₅NO₄S
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 350999-38-1
  • Structure : Contains a thiophene ring, an amino group, and two methoxy groups on the phenyl ring.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.22 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties :
    • This compound has shown promise in reversing drug resistance in cancer cells by inhibiting efflux pumps, thereby enhancing the effectiveness of conventional chemotherapeutics . The structure's modifications have been correlated with improved activity against multidrug-resistant strains.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting nitric oxide production in macrophages . This could be beneficial for conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Efflux Pumps : The compound interacts with multidrug resistance proteins (MRP), which are responsible for the efflux of chemotherapeutic agents from cancer cells, thus restoring their sensitivity .
  • Biofilm Disruption : It has been observed to inhibit biofilm formation, which is crucial in the pathogenesis of bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC as low as 0.22 μg/mL
AnticancerReversal of drug resistance
Anti-inflammatoryInhibition of NO production

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives, this compound derivatives were tested against clinically relevant strains. Results indicated that certain modifications significantly enhanced their antimicrobial potency compared to the parent compound. The most active derivative displayed a remarkable MIC value, demonstrating its potential as a lead compound for further development .

Q & A

What are the common synthetic routes for Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate?

The Gewald reaction is the primary method for synthesizing polysubstituted 2-aminothiophene derivatives. This one-pot, three-component reaction involves cyclization of a ketone (e.g., 2,4-dimethoxyacetophenone), a cyanoacetate ester (e.g., methyl cyanoacetate), and elemental sulfur under basic conditions. For example, Gewald et al. demonstrated similar syntheses using triethylamine as a base, yielding ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives . Modifications to the phenyl ring substituents (e.g., methoxy vs. methyl groups) require adjustments in reaction stoichiometry and temperature .

How does the substitution pattern on the phenyl ring influence the electronic properties of the thiophene core?

The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, increasing electron density on the thiophene ring. This enhances reactivity in electrophilic substitutions (e.g., halogenation or nitration) and alters UV-Vis absorption spectra. Comparative studies on ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate show that electron-donating groups red-shift λmax by ~20 nm compared to electron-withdrawing substituents . Computational DFT analyses can further predict charge distribution and frontier molecular orbitals for tailored functionalization .

What spectroscopic techniques confirm the structure of this compound?

  • 1H NMR : Distinct signals for the amino group (δ 5.2–5.8 ppm, broad singlet), methoxy groups (δ 3.8–4.0 ppm, singlet), and aromatic protons (δ 6.5–7.3 ppm, multiplet).
  • 13C NMR : Carbonyl resonance at δ 165–170 ppm (ester), thiophene carbons at δ 110–140 ppm, and methoxy carbons at δ 55–60 ppm .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹), N–H (3300–3500 cm⁻¹), and C–O (1250–1270 cm⁻¹) .
  • LCMS : Molecular ion peak [M+H]+ at m/z 322 (calculated for C15H17NO4S) with fragmentation patterns confirming substituent positions .

What strategies optimize regioselectivity in the Gewald synthesis of polysubstituted thiophenes?

Regioselectivity is controlled by:

  • Steric effects : Bulky bases (e.g., DBU) favor substitution at less hindered positions.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions, as seen in the synthesis of 2-amino-5-acetyl-4-methylthiophene-3-carboxylate (67% yield) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .

What safety precautions are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use a fume hood to avoid inhalation (Specific Target Organ Toxicity—Respiratory System, Category 3) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How can computational chemistry predict the biological activity of thiophene-3-carboxylate derivatives?

  • Molecular docking : Simulates binding affinity to biological targets (e.g., enzymes or receptors). For example, spirobenzo[b]thiophene derivatives showed predicted interactions with bacterial DNA gyrase .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values .

What purification methods ensure high purity for preclinical studies?

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystals with ≥95% purity, as reported for methyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate .
  • HPLC : Reverse-phase C18 columns with methanol/water eluents achieve >99% purity for sensitive applications .

What challenges arise in scaling up synthesis for industrial applications?

  • Regioselectivity maintenance : Batch-to-batch consistency requires precise control of reaction kinetics and mixing efficiency.
  • Solvent recovery : Ethanol or DMF must be recycled to reduce costs and environmental impact.
  • Continuous flow reactors : Improve yield (e.g., 85% in acrylamido-thiophene synthesis) and reduce reaction time compared to batch methods .

How do structural modifications impact solubility and bioavailability?

  • Ester vs. amide : Methyl esters (logP ~2.5) exhibit higher lipophilicity than carboxamides (logP ~1.8), influencing membrane permeability .
  • Methoxy positioning : 2,4-Dimethoxy substitution improves aqueous solubility (~0.5 mg/mL) compared to 3,4-dimethoxy analogs due to reduced crystallinity .

What analytical methods resolve contradictions in reported reaction yields?

  • In-situ monitoring : ReactIR tracks intermediate formation (e.g., enamine or ketene) to optimize reaction time .
  • DoE (Design of Experiments) : Identifies critical factors (e.g., sulfur equivalence, base strength) affecting yield variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate

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